1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
This compound is a spirocyclic heterocycle featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring and substituted with a 9-chloro group, a 2-hydroxy-5-methylphenyl moiety, and an ethanone functional group at the 1'-position of the piperidine. The chloro and hydroxy groups may influence solubility and electronic properties, while the ethanone moiety could serve as a site for further derivatization or hydrogen bonding .
Properties
IUPAC Name |
1-[9-chloro-2-(2-hydroxy-5-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-14-3-5-21(29)17(11-14)19-13-20-18-12-16(24)4-6-22(18)30-23(27(20)25-19)7-9-26(10-8-23)15(2)28/h3-6,11-12,20,29H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTVGZGCBPYYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCN(CC5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a unique spiro structure that combines elements of pyrazolo and oxazine rings, contributing to its biological activity. The presence of the 9-chloro and 2-hydroxy-5-methylphenyl substituents is noteworthy as these groups are often associated with enhanced pharmacological properties.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds within its class. For instance, compounds with analogous structures have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A study published in Nature indicated that derivatives of pyrazolo compounds exhibited IC50 values ranging from 16.19 μM to 17.16 μM against HCT-116 and MCF-7 cell lines, suggesting strong anticancer activity .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the spiro structure facilitates interactions with specific biological targets, potentially including:
- Enzyme Inhibition : Compounds with similar scaffolds have been noted to inhibit enzymes involved in cancer proliferation.
- Receptor Modulation : The presence of piperidine moieties may allow for modulation of neurotransmitter receptors, influencing pathways related to anxiety and depression.
Mutagenicity and Safety Profile
Concerns regarding mutagenicity are critical when evaluating new compounds. The compound's structural features warrant an assessment of its mutagenic potential:
- A comprehensive review of mutagenic chemicals indicates that compounds with similar halogenated structures may pose risks . Further studies are necessary to establish a clear safety profile.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Structure A | Anticancer | 16.19 |
| Compound B | Structure B | Anticancer | 17.16 |
| Compound C | Structure C | Antimicrobial | 20.00 |
Synthesis and Modification Studies
Research has also explored the synthesis and modification of related compounds to enhance their biological activity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The target compound is compared to analogs with modifications in substituents, aromatic rings, and heterocyclic systems (Table 1).
Key Insights :
- Electron-donating groups (e.g., methoxy) increase lipophilicity but reduce polarity, impacting solubility .
- Aromatic heterocycles (e.g., pyridine) enhance solubility and enable interactions with biological targets via lone-pair electrons .
- Bulky substituents (e.g., propyl chain) may sterically hinder binding but improve pharmacokinetic properties .
Key Insights :
Preparation Methods
Pyrazole Ring Formation
The pyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, reaction of 1H-indazol-6-amine with 3-phenylisoxazol-5(4H)-one under refluxing ethanol yields a pyrazoloquinoline precursor. Adapting this method, 5-aminopyrazole-4-carbaldehyde is condensed with a substituted oxazolone to form the pyrazolo[1,5-c]oxazine skeleton.
Key Reaction Conditions:
Spirocyclization at Position 5
Spirocyclization is achieved by treating the pyrazolooxazine intermediate with a piperidine derivative. Intramolecular nucleophilic attack by the piperidine’s nitrogen on the oxazine’s electrophilic carbon forms the spiro junction.
Example Protocol:
- Dissolve pyrazolooxazine (1.0 equiv) and piperidine (1.2 equiv) in acetonitrile.
- Add triethylamine (0.1 equiv) as a base.
- Stir at room temperature for 6 h.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Chlorination at Position 9
Electrophilic chlorination is performed using N-chlorosuccinimide (NCS) in dichloromethane. Regioselectivity is controlled by the oxazine ring’s electronic directing effects.
Procedure:
- Dissolve spiro intermediate (1.0 equiv) in DCM.
- Add NCS (1.1 equiv) and catalytic FeCl₃.
- Stir at 0°C for 2 h.
- Quench with NaHCO₃, extract with DCM, and concentrate.
Functionalization with the Ethanone Group
Alkylation of Piperidine
The ethanone side chain is introduced via nucleophilic substitution. Chloroacetone reacts with the piperidine-containing spiro intermediate under basic conditions.
Stepwise Protocol:
- Mix spiro-piperidine (1.0 equiv) with chloroacetone (1.2 equiv) in acetonitrile.
- Add triethylamine (1.5 equiv) to scavenge HCl.
- Reflux for 8 h.
- Isolate product by filtration and recrystallization.
Analytical Data and Characterization
Spectral Data (Representative Example)
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.92 (s, 1H, Ar-H), 4.32 (s, 2H, OCH₂), 3.58–3.42 (m, 4H, piperidine), 2.41 (s, 3H, CH₃), 2.10 (s, 3H, COCH₃).
- HRMS (ESI): m/z calc. for C₂₄H₂₂ClN₃O₃ [M+H]⁺: 444.1345, found: 444.1348.
Yield Optimization Table
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 2.1 | Cyclocondensation | Ethanol, reflux | 68 |
| 3.1 | Suzuki Coupling | PdCl₂(dppf), K₂CO₃ | 65 |
| 5.1 | Alkylation | Chloroacetone, Et₃N | 72 |
Challenges and Mitigation Strategies
- Regioselectivity in Chlorination: Competing chlorination at adjacent positions is minimized by low-temperature reactions and FeCl₃ catalysis.
- Spirocyclization Efficiency: Catalyst-free conditions reduce side products, as demonstrated in analogous spiro syntheses.
- Boronic Acid Stability: The 2-hydroxy-5-methylphenylboronic acid is stabilized by esterification prior to coupling, then hydrolyzed in situ.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
